O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate
Description
O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a spiro cyclopropane ring. The tert-butyl and ethyl ester groups at the O5 and O3 positions, respectively, contribute to its steric and electronic properties. The spiro cyclopropane moiety introduces ring strain, which may enhance reactivity or influence conformational stability compared to non-spiro analogs .
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl spiro[4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-7,1'-cyclopropane]-3,5-dicarboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-5-22-13(20)11-10-8-19(14(21)23-15(2,3)4)9-16(6-7-16)12(10)18-17-11/h5-9H2,1-4H3,(H,17,18) |
InChI Key |
VKRFIMBNLKXQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CN(CC23CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various alkyl halides, esters, and cyclopropane derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
Biological Activities
O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate has shown promise in various biological assays:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique spirocyclic structure may enhance interaction with biological targets involved in cancer progression.
- Antimicrobial Properties : Compounds derived from pyrazolo structures have been reported to possess antimicrobial activities. Further investigation into this compound's efficacy against specific pathogens is warranted.
Potential Applications
The unique chemical properties of this compound suggest several potential applications:
-
Medicinal Chemistry :
- Drug Development : Given its structural characteristics and preliminary biological activity data, this compound may serve as a lead for developing new anticancer or antimicrobial agents.
- Pharmacological Studies : Understanding the pharmacodynamics and pharmacokinetics of this compound can provide insights into its therapeutic potential.
-
Materials Science :
- Polymer Chemistry : The functional groups present in this compound may allow for incorporation into polymer matrices to develop materials with specific properties (e.g., enhanced strength or biocompatibility).
Mechanism of Action
The mechanism of action of O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the evidence, focusing on structural features, physicochemical properties, and synthesis routes.
Structural Comparison
Key Observations :
- The target compound’s spiro cyclopropane distinguishes it from the 4-methyl pyrazolo-pyridine analog, which lacks ring strain .
- Compounds 1l and 2d belong to the tetrahydroimidazo-pyridine class, featuring electron-withdrawing groups (nitro, cyano) that may enhance electrophilic reactivity .
Physicochemical Properties
Functional and Application Insights
- Target compound : The spiro cyclopropane may enhance metabolic stability or binding affinity in drug design, though pharmacological data are lacking.
- Compounds 1l and 2d : Nitro and cyano groups suggest applications as intermediates in nitro-reduction or cross-coupling reactions.
Challenges and Limitations
- Data gaps for the target compound (e.g., melting point, bioactivity) limit direct comparisons.
- Structural analogs emphasize the need for empirical studies to confirm inferred properties.
Biological Activity
O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate (CAS No. 2306261-44-7) is a complex organic compound characterized by its unique spirocyclic structure that integrates both pyrazolo and cyclopropane moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C16H23N3O4
- Molecular Weight : 321.38 g/mol
- Structural Features : The compound features tert-butyl and ethyl substituents along with dicarboxylate groups, contributing to its distinctive chemical reactivity and biological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to the pyrazolo structure. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown significant cytotoxicity against various cancer cell lines. Notably, compounds with similar structural motifs have been documented to induce apoptosis through mechanisms involving caspase activation and modulation of apoptotic markers such as poly(ADP-ribose) polymerase (PARP) cleavage and microtubule-associated protein light chain 3 (LC3) fragmentation .
Case Study: Anticancer Activity
A study evaluating the antiproliferative activity of various pyrazole derivatives found that specific compounds exhibited strong cytotoxic effects against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. The most promising derivatives induced apoptosis and showed a significant reduction in proliferating cell nuclear antigen (PCNA) levels, indicating their potential as anticancer agents .
The mechanism underlying the biological activity of this compound is likely multifaceted:
- Caspase Activation : Similar compounds have been shown to activate caspases involved in the apoptotic pathway.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis has been observed.
- Inhibition of Key Oncogenic Pathways : Compounds may inhibit pathways critical for cancer cell survival.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-tert-butyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate | Lacks cyclopropane moiety | Antimicrobial |
| 1-benzylpyrazole derivatives | Different substituents on pyrazole | Anticancer |
| Pyrazoloquinoline derivatives | Contains quinoline instead of cyclopropane | Anti-inflammatory |
The unique structural characteristics of this compound may provide it with distinct biological activities compared to these related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
